4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine
Overview
Description
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine is a complex heterocyclic compound that belongs to the class of triazinoindoles. This compound is characterized by the presence of an indole ring fused with a triazine ring, along with additional functional groups such as ethyl, fluoro, and morpholinyl groups. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine typically involves multiple steps, starting with the preparation of the indole and triazine precursors. The key steps in the synthesis include:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors, such as amidines or guanidines, with nitriles or other suitable reagents.
Coupling of Indole and Triazine Rings: The indole and triazine rings are then coupled together using suitable coupling agents and reaction conditions.
Introduction of Functional Groups: The ethyl, fluoro, and morpholinyl groups are introduced through various substitution reactions, using appropriate reagents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using suitable reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other suitable reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while reduction may yield reduced derivatives of the compound.
Scientific Research Applications
4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-3-{[2-(4-morpholinyl)ethyl]thio}-5H-[1,2,4]triazino[5,6-b]indole
- 5-ethyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol
Uniqueness
The uniqueness of 4-[2-[(5-Ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine lies in its specific combination of functional groups and its structural features. The presence of the fluoro and morpholinyl groups, along with the triazinoindole core, imparts unique chemical and biological properties to the compound, distinguishing it from other similar compounds.
Properties
IUPAC Name |
4-[2-[(5-ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5OS/c1-2-23-14-4-3-12(18)11-13(14)15-16(23)19-17(21-20-15)25-10-7-22-5-8-24-9-6-22/h3-4,11H,2,5-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOHBVINLMRJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)F)C3=C1N=C(N=N3)SCCN4CCOCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327169 | |
Record name | 4-[2-[(5-ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665080 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
847240-40-8 | |
Record name | 4-[2-[(5-ethyl-8-fluoro-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]ethyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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